Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
Description
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a synthetic organic compound characterized by a benzofuran core fused with a substituted arylidene group. The structure features a 3-oxo-benzofuran moiety modified at the 2-position by a (4-phenylphenyl)methylene substituent and at the 6-position by an ethoxyacetate side chain.
Properties
Molecular Formula |
C25H20O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H20O5/c1-2-28-24(26)16-29-20-12-13-21-22(15-20)30-23(25(21)27)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3/b23-14- |
InChI Key |
NPTLWOLMCKFESO-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzaldehyde with 3-oxo-2-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl and benzo[b]furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other benzofuran-based esters, such as:
- Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (): This analogue replaces the ethyl ester with a methyl group and introduces a 3-fluorophenyl substituent instead of the 4-phenylphenyl group.
- Isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate (): Here, the ester is isopropyl, and the arylidene group is a chromene derivative. The chromene moiety introduces additional aromaticity and planar rigidity, which may influence optical properties or stacking behavior in solid-state applications .
Table 1: Key Structural Differences
Functional and Application-Based Comparisons
- Electron-Transport Properties : While focuses on conjugated polymers for solar cells, the ethyl 2-{...}acetate derivative’s extended arylidene system may offer comparable π-conjugation for charge transport, though direct data is lacking .
- Biological Activity : Fluorinated analogues () are often explored for enhanced bioavailability, whereas the 4-phenylphenyl group in the target compound may improve membrane permeability due to increased hydrophobicity .
Biological Activity
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound that belongs to the class of benzo[b]furan derivatives. Its unique structure includes a benzo[b]furan ring system, a phenyl group, and an ethyl ester functional group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C25H20O5 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | Ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
| InChI Key | NPTLWOLMCKFESO-UCQKPKSFSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Effects
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional treatments. The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation through interaction with specific molecular targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in cancer cells.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an antimicrobial agent .
Anticancer Research
In vitro studies on various cancer cell lines revealed that the compound could reduce cell viability significantly compared to control groups. The IC50 values were determined to be in the micromolar range, indicating potent activity against specific tumor types . Further investigations are warranted to elucidate the detailed mechanisms involved.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzo[b]furan derivatives:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| Ethyl 2-oxo-4-phenylbutyrate | Lacks the benzo[b]furan ring | Moderate antimicrobial effects |
| Ethyl 3-oxo-3-phenylpropionate | Different ester and ketone positioning | Limited anticancer activity |
The distinct combination of functional groups and ring systems in this compound contributes to its unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
